

Technical Guide: Solubility Profiling of 5,8-Difluoroquinolin-3-amine

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Compound of Interest

Compound Name: 5,8-Difluoroquinolin-3-amine

Cat. No.: B13182691

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Executive Summary

5,8-Difluoroquinolin-3-amine (CAS: 130801-11-1) represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and antimalarial agents. Its physicochemical behavior is dominated by the electron-withdrawing nature of the fluorine substituents at positions 5 and 8, which significantly modulates the basicity of the quinoline nitrogen and the lipophilicity of the core.

This guide provides a high-integrity framework for understanding the solubility landscape of this compound. While specific public solubility datasets for this exact isomer are sparse, this document synthesizes data from structural analogs (fluoroquinolines and aminoquinolines) and establishes a self-validating experimental protocol to allow researchers to generate precise in-house data.

Physicochemical Profile & Theoretical Solubility Structural Determinants

The solubility of **5,8-difluoroquinolin-3-amine** is governed by three competing structural factors:

- The Quinoline Core: A planar, hydrophobic bicyclic aromatic system that drives solubility in non-polar to moderately polar organic solvents.
- The 3-Amino Group: Acts as a hydrogen bond donor/acceptor. It introduces polarity but also facilitates crystal lattice stacking via intermolecular H-bonding, potentially reducing solubility in non-protic solvents unless disrupted.
- 5,8-Difluoro Substitution: The fluorine atoms increase lipophilicity (LogP) relative to the non-fluorinated parent while simultaneously lowering the pKa of the ring nitrogen (making it less basic) due to inductive electron withdrawal.

Predicted Solubility Matrix

Based on calculated partition coefficients (cLogP ~2.1) and analog data (e.g., 5,8-difluoroquinoline, 3-aminoquinoline), the following solubility profile is established for standard laboratory workflows.

Solvent Class	Representative Solvents	Predicted Solubility	Application Context
Polar Aprotic	DMSO, DMF, DMAc	High (>50 mg/mL)	Primary stock solutions for bioassays; chemical synthesis.
Chlorinated	Dichloromethane (DCM), Chloroform	High (>20 mg/mL)	Extraction, chromatography, and reaction solvent.
Polar Protic	Methanol, Ethanol, Isopropanol	Moderate (5–15 mg/mL)	Recrystallization; LC-MS mobile phases. Solubility increases significantly with heat. [1]
Ethers/Esters	THF, Ethyl Acetate	Moderate (5–10 mg/mL)	Reaction solvents; liquid-liquid extraction.
Non-Polar	Hexanes, Heptane, Toluene	Low (<1 mg/mL)	Anti-solvents for precipitation/crystallization.
Aqueous	Water, PBS (pH 7. [2]4)	Negligible (<0.1 mg/mL)	Requires pH adjustment (< pH 3) or co-solvents to dissolve.

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Critical Insight: The presence of the 3-amino group makes this compound sensitive to oxidation in solution over time. Solutions in DMSO or DMF should be stored at -20°C under inert gas (Ar/N₂).

Experimental Protocols: Self-Validating Systems

To ensure data integrity, do not rely on visual estimation. Use the following Gravimetric Saturation Protocol to determine exact solubility limits for your specific batch (polymorph differences can alter solubility by up to 30%).

Protocol A: Gravimetric Solubility Determination

Objective: Quantify the maximum mass of solute dissolvable in a specific solvent at ambient temperature (25°C).

Reagents & Equipment:

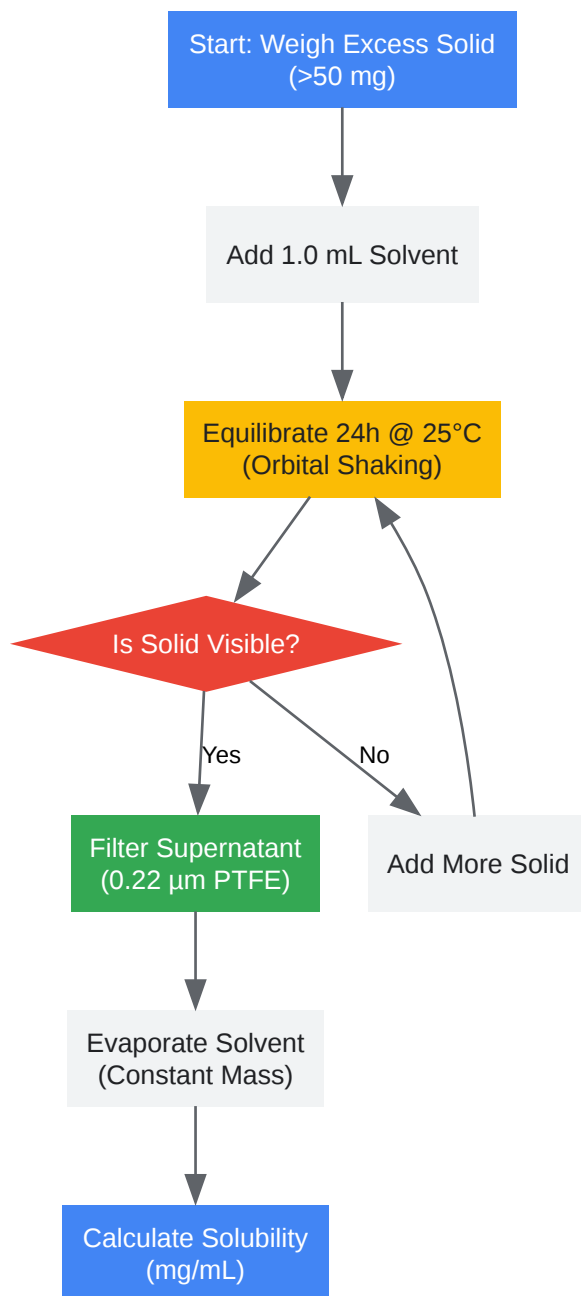
- **5,8-Difluoroquinolin-3-amine** (>98% purity)[3]
- Target Solvent (HPLC Grade)
- 0.22 µm PTFE Syringe Filter
- Analytical Balance (0.01 mg precision)
- Scintillation Vials (20 mL) with PTFE-lined caps
- Orbital Shaker or Magnetic Stir Plate

Workflow:

- Preparation: Weigh an excess of solid (approx. 50 mg) into a tared scintillation vial.
- Saturation: Add exactly 1.0 mL of the target solvent.
- Equilibration: Vortex for 1 minute, then shake/stir at 25°C for 24 hours. Ensure solid remains visible; if all dissolves, add more solid until precipitation persists.
- Filtration: Allow the suspension to settle for 1 hour. Withdraw the supernatant and filter through a 0.22 µm PTFE filter into a pre-weighed clean vial.
- Evaporation: Evaporate the solvent from the filtrate (using a nitrogen stream or vacuum oven at 40°C) until a constant mass is achieved.

- Calculation:

Protocol B: Visualizing the Workflow



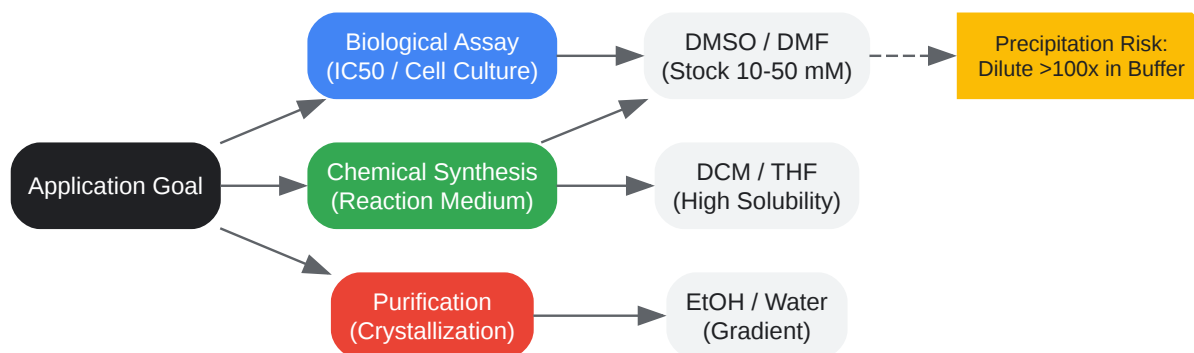
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Figure 1: Step-by-step gravimetric solubility determination workflow ensuring saturation equilibrium.

Strategic Solvent Selection

Selecting the right solvent depends on the downstream application. The decision matrix below guides the choice between synthesis, purification, and biological screening.

Solubilization Strategy Diagram



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Figure 2: Decision tree for solvent selection based on experimental intent.

Biological Assay Considerations

For biological testing, DMSO is the gold standard stock solvent.[4]

- Stock Concentration: Prepare at 10 mM or 20 mM.
- Aqueous Dilution: When diluting into PBS or media, **5,8-difluoroquinolin-3-amine** may precipitate if the final DMSO concentration is <1% and the compound concentration exceeds 50 μ M.
- Mitigation: If precipitation occurs, use an intermediate dilution step in Ethanol or include a solubilizing agent like Cyclodextrin or Tween-80 (0.1%) in the assay buffer.

Troubleshooting & Stability

Salt Formation

The "amine" functionality allows for salt formation to drastically improve aqueous solubility. If aqueous solubility is required (e.g., for IV dosing studies), convert the free base to a salt:

- Hydrochloride (HCl): Treat with 1.1 eq of HCl in Dioxane.
- Mesylate (MsOH): Often yields better crystallinity for quinolines.

Fluorine-Specific NMR Artifacts

When assessing solubility via NMR (qNMR), be aware that the 5,8-difluoro substitution pattern will induce significant J-coupling in the proton spectrum (

H-NMR) and may show solvent-dependent shifts in the

F-NMR spectrum. Always use a deuterated solvent that fully dissolves the sample (DMSO-

is preferred over CDCl

for quantitative work to avoid aggregation effects).

References

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